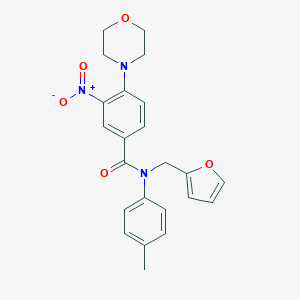
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Coupling with 4-Methylphenylamine: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to form the desired amine derivative.
Introduction of the Morpholine Ring: The amine derivative is further reacted with morpholine in the presence of a suitable catalyst.
Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, along with the nitrobenzamide moiety, contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(furan-2-ylmethyl)-N-phenyl-4-morpholin-4-yl-3-nitrobenzamide
- N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-piperidin-4-yl-3-nitrobenzamide
Uniqueness
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. The presence of the furan ring and the morpholine ring, along with the nitrobenzamide moiety, makes it a versatile compound for various applications.
特性
CAS番号 |
326095-31-2 |
|---|---|
分子式 |
C23H23N3O5 |
分子量 |
421.4g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide |
InChI |
InChI=1S/C23H23N3O5/c1-17-4-7-19(8-5-17)25(16-20-3-2-12-31-20)23(27)18-6-9-21(22(15-18)26(28)29)24-10-13-30-14-11-24/h2-9,12,15H,10-11,13-14,16H2,1H3 |
InChIキー |
UDDONPZEVMVALU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)




![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)
![2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B362357.png)



![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)

